Cas no 73291-51-7 (1-phenylpenta-1,4-dien-3-one)

1-Phenylpenta-1,4-dien-3-one is an α,β-unsaturated ketone with a conjugated diene structure, making it a versatile intermediate in organic synthesis. Its molecular framework allows for applications in cycloaddition reactions, Michael additions, and other transformations due to the reactive enone functionality. The phenyl substituent enhances stability while contributing to its utility in aromatic system modifications. This compound is particularly useful in pharmaceutical and fine chemical research, where its structural features enable the synthesis of complex molecules. Its well-defined reactivity profile and compatibility with various catalysts make it a valuable building block for constructing heterocycles and other advanced organic frameworks.
1-phenylpenta-1,4-dien-3-one structure
1-phenylpenta-1,4-dien-3-one structure
Product Name:1-phenylpenta-1,4-dien-3-one
CAS No:73291-51-7
MF:C11H10O
MW:158.196503162384
CID:2800497
PubChem ID:10953793
Update Time:2025-06-09

1-phenylpenta-1,4-dien-3-one Chemical and Physical Properties

Names and Identifiers

    • 1-phenylpenta-1,4-dien-3-one
    • (1E)-1-phenyl-1,4-pentadien-3-one
    • (1E)-1-phenyl-penta-1,4-dien-3-one
    • 73291-51-7
    • EN300-1618321
    • Inchi: 1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2
    • InChI Key: XDRLAGOBLZATBG-UHFFFAOYSA-N
    • SMILES: O=C(C=C)C=CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 158.073164938g/mol
  • Monoisotopic Mass: 158.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

1-phenylpenta-1,4-dien-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1618321-50mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
50mg
$888.0 2023-09-23
Enamine
EN300-1618321-100mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
100mg
$930.0 2023-09-23
Enamine
EN300-1618321-250mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
250mg
$972.0 2023-09-23
Enamine
EN300-1618321-500mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
500mg
$1014.0 2023-09-23
Enamine
EN300-1618321-1000mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
1000mg
$1057.0 2023-09-23
Enamine
EN300-1618321-2500mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
2500mg
$2071.0 2023-09-23
Enamine
EN300-1618321-5000mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
5000mg
$3065.0 2023-09-23
Enamine
EN300-1618321-10000mg
1-phenylpenta-1,4-dien-3-one
73291-51-7
10000mg
$4545.0 2023-09-23
Enamine
EN300-1618321-0.05g
1-phenylpenta-1,4-dien-3-one
73291-51-7
0.05g
$1895.0 2023-06-04
Enamine
EN300-1618321-0.1g
1-phenylpenta-1,4-dien-3-one
73291-51-7
0.1g
$1986.0 2023-06-04

Additional information on 1-phenylpenta-1,4-dien-3-one

1-Phenylpenta-1,4-dien-3-one: A Comprehensive Overview

1-Phenylpenta-1,4-dien-3-one (CAS No. 73291-51-7) is a fascinating organic compound that has garnered significant attention in both academic and industrial research. This compound, also referred to as 5H-pentadienone with a phenyl substituent, belongs to the class of enones and is characterized by its conjugated diene system and ketone functionality. The phenyl group attached to the third carbon of the pentadienone backbone imparts unique electronic and steric properties, making it a valuable molecule in various chemical reactions and applications.

The structure of 1-phenylpenta-1,4-dien-3-one is defined by its conjugated system, which spans across the diene and ketone groups. This conjugation not only stabilizes the molecule but also contributes to its reactivity in various chemical transformations. Recent studies have highlighted the importance of such conjugated systems in nonlinear optics, where they can exhibit strong third-order nonlinear optical properties. These properties make 1-phenylpenta-1,4-dien-3-one a potential candidate for applications in optical devices and materials science.

One of the most notable aspects of 1-phenylpenta-1,4-dien-3-one is its role as a precursor in organic synthesis. Its ability to undergo [4+2] cycloaddition reactions, such as Diels-Alder reactions, has been extensively explored. Researchers have demonstrated that this compound can serve as an efficient dienophile due to the electron-withdrawing effect of the ketone group, which enhances the reactivity of the diene system. This makes it a valuable tool in the construction of complex molecular architectures, including polycyclic compounds and natural product analogs.

Recent advancements in green chemistry have also brought 1-phenylpenta-1,4-dien-3-one into focus. Its synthesis can be achieved through environmentally friendly methods, such as enzymatic catalysis or microwave-assisted synthesis, which minimize the use of hazardous reagents and solvents. These methods not only improve the sustainability of its production but also align with current trends toward greener chemical processes.

In terms of biological activity, 1-phenylpenta-1,4-dien-3-one has shown promise in pharmacological studies. Its ability to interact with biological systems has been investigated in contexts ranging from antioxidant activity to anti-inflammatory effects. For instance, studies have revealed that this compound exhibits significant radical-scavenging activity, making it a potential candidate for use in nutraceuticals or cosmeceuticals aimed at combating oxidative stress.

The versatility of 1-phenylpenta-1,4-dien-3-one extends to its applications in materials science. Its conjugated system allows for π–π interactions, which are crucial in the formation of self-assembled monolayers and supramolecular structures. Researchers have explored its use in creating functional materials for sensors, actuators, and energy storage devices. These applications underscore its potential impact on emerging technologies.

In conclusion, 1-phenylpenta-1,4-dien-3-one (CAS No. 73291-51-7) is a multifaceted compound with a wide range of applications across diverse fields. From organic synthesis to materials science and pharmacology, this molecule continues to be a subject of intense research interest. As new methodologies and applications emerge, it is likely that 1-phenvlpenta-,4-dien--one will play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.